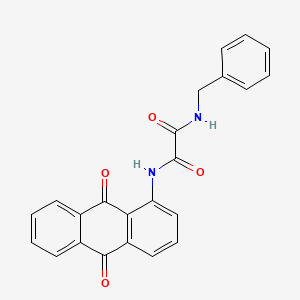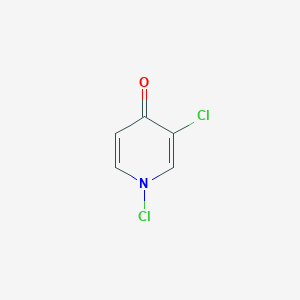![molecular formula C10H6F8 B13789548 Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro- CAS No. 77549-74-7](/img/structure/B13789548.png)
Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3,4,4,5,6-Octafluorotricyclo[44002,5]dec-8-ene is a fluorinated tricyclic compound known for its unique structural properties and high thermal stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene typically involves multiple steps, starting from simpler fluorinated precursors. One common method involves the cyclization of a fluorinated diene with a suitable dienophile under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated amines or thiols.
Scientific Research Applications
1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene has several applications in scientific research:
Materials Science: Used in the development of high-performance polymers and coatings due to its thermal stability and chemical resistance.
Organic Chemistry: Serves as a building block for the synthesis of complex fluorinated molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pathways involved may include disruption of hydrogen bonding networks and alteration of protein conformation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,3,4,4,5,6-Octafluorobicyclo[4.4.0]dec-8-ene: Similar structure but lacks the tricyclic framework.
1,2,3,3,4,4,5,6-Octafluorocyclohexene: A simpler fluorinated cyclic compound with fewer rings.
Uniqueness
1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene is unique due to its tricyclic structure, which imparts higher thermal stability and distinct chemical reactivity compared to its bicyclic and monocyclic counterparts. This makes it particularly valuable in applications requiring robust and stable materials.
Properties
CAS No. |
77549-74-7 |
|---|---|
Molecular Formula |
C10H6F8 |
Molecular Weight |
278.14 g/mol |
IUPAC Name |
1,2,3,3,4,4,5,6-octafluorotricyclo[4.4.0.02,5]dec-8-ene |
InChI |
InChI=1S/C10H6F8/c11-5-3-1-2-4-6(5,12)8(14)7(5,13)9(15,16)10(8,17)18/h1-2H,3-4H2 |
InChI Key |
DDSRYTILPPTKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2(C1(C3(C2(C(C3(F)F)(F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


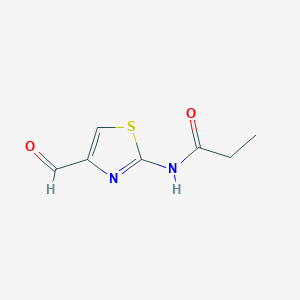
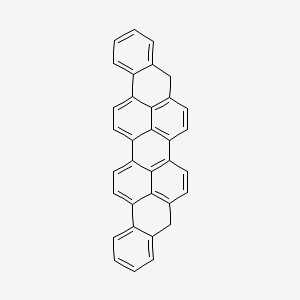
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
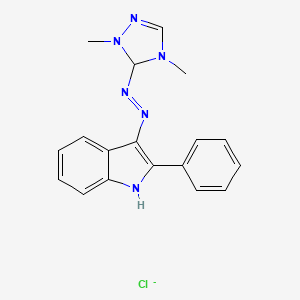
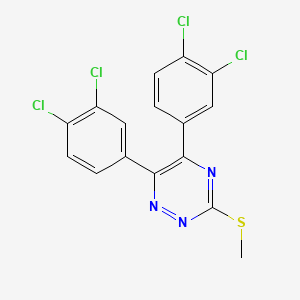
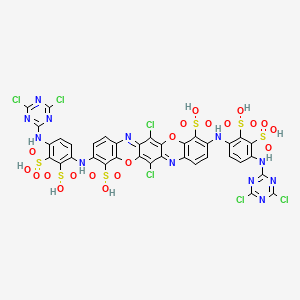

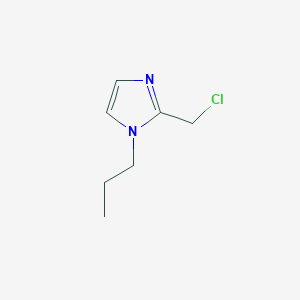


![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
